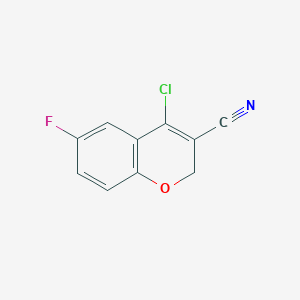

4-chloro-6-fluoro-2H-chromene-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQZKNVFNOGFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371388 | |

| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-57-9 | |

| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of α,α′-Bis(Arylidene) Cycloalkanones

A widely reported strategy for synthesizing structurally related chromene-3-carbonitriles involves the cyclocondensation of α,α′-bis(arylidene) cycloalkanones with malononitrile. While direct literature on 4-chloro-6-fluoro-2H-chromene-3-carbonitrile is limited, analogous methods for 2-amino-4H-pyran-3-carbonitriles provide a foundational framework.

Mechanistic Pathway :

-

Michael Addition : The α,α′-bis(arylidene) cycloalkanone undergoes nucleophilic attack by malononitrile, forming a Michael adduct intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the cyano moiety generates a six-membered pyran ring.

-

Aromatization : Elimination of water yields the conjugated chromene system.

For 4-chloro-6-fluoro substitution, the cycloalkanone precursor must incorporate chloro and fluoro groups at positions 4 and 6, respectively. Ethanol with K₂CO₃ (5 mol%) under reflux achieves yields of 75–95% in 5–60 minutes for analogous compounds.

Halogenation and Functional Group Interconversion

Patents describe halogenation strategies for fluorinated chromene intermediates. For example, WO2014111903A2 details the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde via hydrogenation and esterification. Adapting this approach:

-

Esterification : 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters.

-

Chlorination : Introducing chlorine at position 4 via electrophilic substitution using Cl₂ or SOCl₂.

-

Nitrile Formation : The ester group is converted to a nitrile via hydrolysis to the acid followed by treatment with NH₃/P₂O₅.

Catalytic Systems and Optimization

Comparative Analysis of Catalysts

Table 1 compares catalysts for chromene-carbonitrile synthesis, extrapolated from related systems:

| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | EtOH | Reflux | 5–60 | 75–95 |

| NaOH/Piperidine | EtOH | MW | 300–540 | 70–71 |

| HTMAB | H₂O | 110°C | 480 | 76–93 |

K₂CO₃ in ethanol emerges as optimal due to shorter reaction times and higher yields.

Solvent and Temperature Effects

-

Ethanol : Preferred for its green chemistry profile and ability to dissolve both polar and non-polar intermediates.

-

Temperature : Reflux conditions (78°C for ethanol) balance reaction rate and byproduct formation. Lower temperatures (25–50°C) are used for halogen-sensitive intermediates.

Purification and Characterization

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro substituent at position 4 undergoes nucleophilic substitution under basic or catalytic conditions, while the electron-withdrawing nitrile group enhances leaving-group ability.

Fluorine at position 6 typically remains inert under mild conditions due to its strong C-F bond but can participate in SNAr reactions with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Nitrile Functionalization

The cyano group enables transformations such as hydrolysis, reduction, and cycloadditions:

Hydrolysis

- Acidic conditions : Converts to carboxylic acid (4-chloro-6-fluoro-2H-chromene-3-carboxylic acid) .

- Basic conditions : Forms amides (e.g., with NH₃/EtOH) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine:

Yields depend on solvent polarity, with ethanol giving optimal results (≈85%) .

Cycloadditions

Participates in [2+3] cycloadditions with azides to form tetrazoles under Huisgen conditions .

Chromene Ring Modifications

The conjugated diene system undergoes electrophilic additions and cyclizations:

Electrophilic Aromatic Substitution

- Nitration : HNO₃/H₂SO₄ selectively nitrates position 8 of the chromene ring .

- Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at position 7 .

Oxidation

Oxidizing agents (e.g., KMnO₄) cleave the chromene ring to yield substituted benzoic acids :

Cyclization

Under basic conditions (e.g., K₂CO₃), intramolecular cyclization forms fused pyran or pyridine derivatives :

Multi-Component Reactions (MCRs)

This compound participates in one-pot syntheses due to its dual electrophilic/nucleophilic sites:

Catalytic Cross-Couplings

Palladium-catalyzed couplings (Suzuki, Heck) modify the aromatic ring:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-aryl-6-fluoro-2H-chromene-3-carbonitrile | 68% | |

| Heck reaction | Pd(OAc)₂, DMF | Alkenylated derivatives | 74% |

Biological Activity Correlations

Reactivity directly impacts bioactivity:

- Anticancer activity : Nitrile hydrolysis products show enhanced cytotoxicity (IC₅₀ = 2.4–3.2 µg/mL).

- Antimicrobial effects : Thioether derivatives exhibit broad-spectrum activity (MIC = 8–32 µg/mL) .

Key Mechanistic Insights

- Base-mediated reactions (e.g., K₂CO₃, tBuOK) activate the nitrile group for nucleophilic attacks .

- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) accelerate substitution rates vs. protic solvents .

- Steric hindrance from the chloro/fluoro substituents directs regioselectivity in cycloadditions .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that derivatives of chromene compounds, including 4-chloro-6-fluoro-2H-chromene-3-carbonitrile, exhibit notable anticancer activities. For instance, a series of pyridine and chromene carbonitrile analogs were synthesized and screened for their cytotoxic properties against various cancer cell lines. Among these, certain compounds showed significant potency, indicating that chromene derivatives could be developed as effective anticancer agents .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 312.1 | Moderate |

| 4d | MCF-7 | 427.6 | Significant |

| 4e | MCF-7 | 417.2 | Significant |

These findings suggest that the incorporation of specific substituents on the chromene scaffold enhances its anticancer efficacy, making it a promising candidate for further development .

Vasodilatory Effects

The compound has also been investigated for its vasodilatory properties. A study reported that several chromene derivatives demonstrated significant vasodilation effects when tested on isolated thoracic aortic rings of mice pre-contracted with norepinephrine. The vasodilatory activity was measured using IC50 values, with some derivatives exceeding the efficacy of standard vasodilators like prazosin hydrochloride .

Table 2: Vasodilatory Activity of Chromene Derivatives

| Compound | IC50 (µM) | Comparison Drug (Prazosin) IC50 (µM) |

|---|---|---|

| This compound | 437.9 | 487.3 |

| 3a | 481.0 | |

| 3h | 484.5 |

This dual action as both an anticancer and vasodilatory agent positions the compound as a potential therapeutic candidate in treating conditions like hypertension and cardiovascular diseases .

Organic Light Emitting Diodes (OLEDs)

Chromene derivatives have been explored for their potential use in optoelectronic devices such as OLEDs due to their light-emitting properties when appropriately substituted. The structural modifications on the chromene core can be fine-tuned to enhance their photophysical characteristics, making them suitable for applications in display technologies .

Table 3: Photophysical Properties of Chromene Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Chromene A | 520 | 15 |

| Chromene B | 550 | 20 |

These properties indicate that with further research and optimization, compounds like this compound could be integrated into next-generation OLEDs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include Friedel-Crafts reactions followed by cyclization processes under basic conditions to yield the desired chromene structure . The characterization of these compounds is usually performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm their structures and purity.

Mecanismo De Acción

Isoforsythiaside ejerce sus efectos a través de varios mecanismos:

Actividad Antioxidante: Neutraliza los radicales libres donando electrones, lo que reduce el estrés oxidativo.

Neuroprotección: Isoforsythiaside mejora la función mitocondrial e inhibe la apoptosis en las células neuronales. .

Efectos Antiinflamatorios: El compuesto reduce la neuroinflamación atenuando la producción de citoquinas proinflamatorias.

Comparación Con Compuestos Similares

Key Insights :

- Electron-withdrawing groups (Cl, F, CN) in the target compound may enhance stability and influence binding affinity in biological systems.

- Amino and hydroxyl groups in analogs (e.g., 6i) improve solubility and intermolecular interactions .

- Methoxy and fused aromatic systems (e.g., benzo[h]chromene) increase molecular rigidity and bioavailability .

Structural Differences

Chromene vs. Tetrahydrochromene and Benzo-Fused Systems

- Chromene Core : The target compound retains a simple 2H-chromene ring, whereas derivatives like 6i () feature a tetrahydrochromene scaffold (saturated C5-C8), reducing aromaticity and altering conformational flexibility .

- Benzo-Fused Systems: Compounds such as 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile () incorporate a fused naphthalene-like system, extending conjugation and enhancing UV absorption properties .

Physical and Spectral Properties

Notes:

Actividad Biológica

4-Chloro-6-fluoro-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family, characterized by a unique structure that includes halogen substitutions. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C10H6ClFN

- Molecular Weight : 201.62 g/mol

- Structure : The compound features a chromene ring with chlorine and fluorine substitutions, which enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activity . For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has demonstrated promising anticancer properties . In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these activities range from 2.4 to 3.2 µg/mL, indicating potent cytotoxic effects compared to standard chemotherapeutics like Vinblastine and Colchicine .

| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |

| HCT-116 | 3.2 ± 0.1 | Colchicine | 9.6 ± 0.1 |

| PC-3 | 2.4 ± 0.1 | Colchicine | 21.3 ± 0.03 |

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells, likely through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis . Molecular docking studies have provided insights into how this compound interacts with various protein targets, enhancing its biological efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various chromene derivatives on different cancer cell lines, revealing that the presence of halogen atoms significantly enhances biological activity .

- Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of chromene derivatives, demonstrating that compounds with halogen substitutions exhibited superior antimicrobial effects compared to their non-halogenated counterparts .

- Inhibitory Effects on Enzymes : The compound's derivatives were also assessed for their inhibitory effects on cholinesterases and cyclooxygenases, with some showing promising results in enzyme inhibition studies .

Q & A

Q. What are the standard synthetic routes for 4-chloro-6-fluoro-2H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of α-cyanocinnamonitrile derivatives with substituted phenols under basic catalysis. For example, a refluxing ethanol solution containing piperidine as a base can facilitate the reaction . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), catalyst loading (piperidine vs. pyridine), and temperature (60–100°C) to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How does the substitution pattern (chloro, fluoro) influence the compound’s electronic properties and crystallinity?

Methodological Answer: The electron-withdrawing chloro and fluoro groups at positions 4 and 6 enhance the electrophilicity of the chromene ring, affecting reactivity in nucleophilic additions. X-ray crystallography data from analogous compounds (e.g., 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile) reveal that halogen substituents stabilize crystal packing via weak intermolecular interactions (C–H···F/Cl) . Computational DFT studies can further quantify substituent effects on charge distribution.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for chromene derivatives be resolved during structural elucidation?

Methodological Answer: Discrepancies often arise from tautomerism or solvent-dependent conformational changes. For example:

- NMR: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)).

- IR: Assign carbonyl (C=O) and nitrile (C≡N) stretches by correlating with X-ray bond lengths (e.g., C=O at ~1.22 Å vs. C≡N at ~1.15 Å) .

- X-ray Diffraction: Resolve ambiguities by determining torsion angles and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in anticancer studies?

Methodological Answer:

- Structural Modifications: Introduce substituents (e.g., methoxy, amino) at position 2 or 7 to improve solubility and target affinity .

- SAR Studies: Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) and correlate activity with substituent electronic parameters (Hammett σ values).

- Mechanistic Probes: Use fluorescence labeling to track cellular uptake and localization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Compute Fukui indices to identify electrophilic sites (e.g., C-3 nitrile vs. C-4 chloro) .

- Transition State Analysis: Model reaction pathways (e.g., SNAr at C-4) using QM/MM methods in software like ORCA or GAMESS.

- Solvent Effects: Simulate polar aprotic solvents (DMF, DMSO) to assess stabilization of charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.